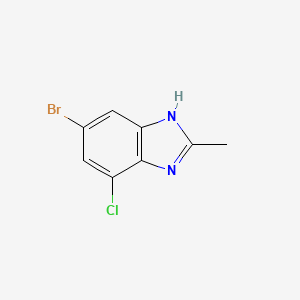

5-bromo-7-chloro-2-methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVOLHHLAUQFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to the Benzimidazole (B57391) Core

The benzimidazole framework is a stable heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. nih.govresearchgate.net Its synthesis is a cornerstone of heterocyclic chemistry, with several well-established and modern routes available.

The most traditional and widely used method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine (B120857) (or 1,2-diaminobenzene) with a suitable carbonyl-containing compound. researchgate.netsemanticscholar.org This approach, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic benzimidazole ring. semanticscholar.org When aldehydes are used, the reaction is known as the Weidenhagen reaction, which typically requires an oxidative step to achieve the final aromatic product. semanticscholar.orgiosrjournals.org The versatility of this method lies in the wide availability of substituted o-phenylenediamines and various aldehydes or carboxylic acids, allowing for the direct incorporation of desired functional groups into the final structure. iosrjournals.org

The reaction of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, acid chlorides, or anhydrides) is a robust method for producing 2-substituted benzimidazoles. scholarsresearchlibrary.commdpi.com Traditionally, these reactions require harsh conditions, such as high temperatures and the use of strong mineral acids like polyphosphoric acid, to drive the condensation and cyclization. scholarsresearchlibrary.comderpharmachemica.com For instance, the synthesis of 2-methyl benzimidazole can be achieved by heating o-phenylenediamine with acetic acid. semanticscholar.org Modern methodologies have introduced milder catalysts, such as p-toluenesulfonic acid (ρ-TSOH), to facilitate these reactions under less stringent conditions. orientjchem.org A novel, metal-free approach has demonstrated that benzimidazole synthesis can be significantly accelerated in charged microdroplets under ambient conditions, involving the reaction of 1,2-aromatic diamines with carboxylic acids without the need for additional catalysts or bases. nih.gov Furthermore, HBTU-promoted methodologies have enabled the one-pot conversion of various carboxylic acids into benzimidazoles in high yields (80-99%) under mild, acid-free conditions. rsc.org

In recent years, significant efforts have been directed toward developing more efficient, cost-effective, and environmentally friendly methods for benzimidazole synthesis. chemmethod.com These "green" approaches focus on minimizing hazardous waste, reducing reaction times, and using recyclable catalysts. One-pot syntheses, where reactants are converted into the final product in a single step, are particularly attractive. doi.orgrsc.org

These modern methods often employ alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction rates. chemmethod.comdoi.org A wide array of catalysts have been explored, including ammonium (B1175870) chloride, zinc triflate, gold nanoparticles, and various metal oxides, which often allow reactions to proceed under milder conditions and with higher yields. mdpi.comderpharmachemica.comchemmethod.com The use of environmentally benign solvents such as water or ethanol (B145695), or even solvent-free conditions, further enhances the green credentials of these synthetic protocols. chemmethod.comresearchgate.net

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ammonium Bromide (NH4Br) | Ethanol, Room Temperature | Simple, efficient, short reaction time, high yields. | derpharmachemica.com |

| Zinc Triflate (Zn(OTf)2) | Ethanol, Reflux | Efficient, simple workup, high yields. | chemmethod.com |

| MgO@DFNS | Ambient Temperature | Heterogeneous, recyclable, excellent yields, short reaction time. | rsc.org |

| ZnFe2O4 Nanoparticles | Ethanol, Ultrasonic Irradiation | Recyclable catalyst, reduced reaction time (22-28 mins), high yields (88-92%). | doi.org |

| Oxalic Acid | Ethanol | Organocatalyst, environmentally friendly, simple isolation, excellent yields. | researchgate.net |

Regioselective Functionalization for Halogenation and Alkylation

Achieving the specific substitution pattern of 5-bromo-7-chloro-2-methyl-1H-benzimidazole requires precise control over the placement of functional groups on the benzimidazole core. This is typically accomplished through the use of pre-functionalized starting materials or through regioselective reactions on the formed ring system.

The introduction of halogen atoms onto the benzene ring of the benzimidazole core can be approached in two primary ways: by starting with a pre-halogenated o-phenylenediamine or by direct halogenation of the benzimidazole ring. The most direct and regioselective route to this compound would involve the cyclocondensation of 4-bromo-6-chloro-1,2-phenylenediamine with acetic acid. This strategy avoids the formation of unwanted isomers that can result from the direct halogenation of the benzimidazole nucleus.

Direct halogenation of a pre-formed benzimidazole ring is also possible but often presents challenges in controlling the position and number of halogen atoms added. instras.com Reagents like N-halosuccinimides (NCS, NBS) are commonly used for this purpose, sometimes in fluorinated alcohols or with a palladium catalyst to direct the halogenation to a specific C-H bond. acs.orgsemanticscholar.orgrsc.org However, the inherent reactivity of the benzimidazole ring can lead to a mixture of mono- and poly-halogenated products, necessitating complex purification steps. nih.gov

The methyl group at the 2-position of the target molecule is typically installed during the initial ring formation. As mentioned, the condensation of the appropriately substituted o-phenylenediamine with acetic acid or its derivatives (e.g., triethyl orthoacetate) directly yields the 2-methyl-benzimidazole scaffold. semanticscholar.orgchemicalbook.com

While the target compound is a 1H-benzimidazole (unsubstituted at the N-1 position), N-1 alkylation is a common and important derivatization strategy for this class of compounds. biointerfaceresearch.com This reaction typically involves treating the benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. lookchem.com The base deprotonates the N-H group, forming a more nucleophilic benzimidazolide (B1237168) anion that subsequently attacks the alkylating agent. researchgate.net Various conditions have been developed to control this reaction, including the use of surfactants in aqueous media or palladium-catalyzed C-N bond formation protocols. lookchem.comtandfonline.com The development of regioselective N-methylation techniques is also an active area of research, with some methods providing access to sterically hindered isomers that are typically difficult to synthesize. acs.orgresearchgate.net

An article focusing solely on the chemical compound “this compound,” with the specific outline provided, cannot be generated at this time. Extensive searches for synthetic methodologies and chemical derivatization strategies related to this specific compound have not yielded detailed research findings on the synthesis of its analogues or strategies for combinatorial chemistry and library synthesis.

The available scientific literature broadly covers the synthesis and derivatization of the benzimidazole scaffold. For instance, methods for creating N-substituted benzimidazole derivatives have been described, often involving the reaction of a benzimidazole with functionalized halides in a basic medium. Additionally, the synthesis of various substituted benzimidazoles, including those with halogen substituents at different positions, has been reported. nih.gov Research has also been conducted on the synthesis of tetracyclic benzimidazoles through methods like regioselective C-H functionalization. nih.govacs.org

However, specific studies detailing the use of this compound as a starting scaffold for generating libraries of analogues or for combinatorial chemistry could not be located in the search results. While general principles of benzimidazole derivatization exist, applying them to this specific compound without direct scientific evidence would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Therefore, due to the lack of specific information in the provided search results for "this compound," it is not possible to construct the requested article with the required level of detail and adherence to the strict outline.

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-State Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum for 5-bromo-7-chloro-2-methyl-1H-benzimidazole would be expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals would include:

A singlet for the methyl (CH₃) protons.

Two distinct signals in the aromatic region for the two protons on the benzene (B151609) ring.

A broad singlet for the N-H proton of the imidazole (B134444) ring, the chemical shift of which can be concentration and solvent dependent.

The integration of these signals would confirm the number of protons of each type, while their splitting patterns (multiplicity) would provide information about neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a unique signal would be expected for each of the eight carbon atoms due to the molecule's asymmetry. The chemical shifts of these signals would indicate the electronic environment of each carbon atom, differentiating between the methyl carbon, the sp² carbons of the benzene and imidazole rings, and the carbons directly bonded to the electronegative halogen atoms (bromine and chlorine).

Two-Dimensional NMR Techniques (e.g., COSY) for Proton Connectivity Elucidation

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are used to establish connectivity between atoms. A ¹H-¹H COSY experiment would show cross-peaks between signals of protons that are spin-coupled, typically those on adjacent atoms. This would be instrumental in definitively assigning the signals of the aromatic protons by showing their spatial relationships.

Vibrational Spectroscopic Methods for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. Characteristic bands would be expected for:

N-H stretching of the imidazole ring, typically appearing as a broad band in the region of 3200-3500 cm⁻¹.

Aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group, appearing just below 3000 cm⁻¹.

C=N and C=C stretching vibrations within the fused ring system, typically in the 1450-1650 cm⁻¹ region.

C-Cl and C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹).

Without access to experimental data, the precise peak positions and structural parameters for this compound cannot be reported.

The scientific literature readily available through standard research databases does not appear to contain studies detailing the Fourier Transform Raman (FT-Raman) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, or Mass Spectrometry of this particular chemical entity.

Consequently, it is not possible to provide the requested detailed analysis and data tables for the following sections as outlined in the user's instructions:

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

While spectroscopic information exists for related benzimidazole (B57391) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from analogous compounds. Fulfilling the request would necessitate original research to synthesize and characterize this compound, which is beyond the scope of this service.

Below is the list of compound names that were part of the investigation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 5-bromo-7-chloro-2-methyl-1H-benzimidazole would involve optimizing its geometry to find the most stable, lowest-energy conformation. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Following geometric optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H, C-H, C=N, C-Cl, C-Br). A comparison of theoretical vibrational spectra with experimental data, if available, can provide strong validation for the calculated structure. For benzimidazole (B57391) and its derivatives, characteristic vibrations of the imidazole (B134444) and benzene (B151609) rings are of particular interest.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (N-H) | ~1.01 Å |

| Bond Angle (C-N-C) | ~108° |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, an MEP analysis would likely reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be localized around the nitrogen atoms of the imidazole ring and, to a lesser extent, the halogen atoms (bromine and chlorine), which possess lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the imidazole nitrogen (the N-H group), making it the primary site for deprotonation.

This analysis is critical for understanding how the molecule might interact with biological receptors or other reactants.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in determining a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole ring system.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be located over the same ring system, but with different nodal properties.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Halogen substituents can influence this gap, thereby tuning the molecule's reactivity.

Table 2: Representative FMO Data for Benzimidazole Derivatives

| Parameter | Typical Energy Range (eV) | Implication for this compound |

|---|---|---|

| EHOMO | -5.0 to -7.0 | Electron-donating capability |

| ELUMO | -1.0 to -3.0 | Electron-accepting capability |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Nature of Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

In an analysis of this compound, QTAIM could be used to:

Characterize the C-Br and C-Cl bonds, determining their degree of covalent and ionic character.

Analyze potential intramolecular hydrogen bonds, for example, between the N-H group and an adjacent chlorine atom.

Investigate intermolecular interactions in a dimer or crystal structure, such as hydrogen bonding (N-H···N) and halogen bonding, which are crucial for understanding its solid-state properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Supramolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological macromolecule.

An MD simulation could reveal:

The flexibility of the molecule, including the rotation of the methyl group.

The stability of different tautomeric forms of the imidazole ring.

The patterns of hydrogen bonding and other non-covalent interactions with surrounding water molecules, which is essential for understanding its solubility and behavior in an aqueous environment.

In Silico ADME Profiling and Drug-Likeness Assessment

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to costly experimental studies.

For this compound, an ADME profile would be generated using various computational models. This would include predictions for:

Lipophilicity (logP): A measure of a compound's solubility in fats versus water, which influences its ability to cross cell membranes.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water.

Gastrointestinal (GI) Absorption: Estimates the extent to which the compound would be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross into the central nervous system.

Drug-Likeness Rules: Evaluation against established criteria like Lipinski's Rule of Five, which assesses if a compound has physicochemical properties that would make it a likely orally active drug.

Table 3: Predicted ADME and Drug-Likeness Parameters for a Benzimidazole Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| logP | 1.0 - 4.0 | Balanced lipophilicity |

| Hydrogen Bond Donors | 1-2 | Good membrane permeability |

| Hydrogen Bond Acceptors | 2-4 | Good membrane permeability |

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the non-linear optical (NLO) properties of novel materials. For this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for elucidating its potential as an NLO material. These studies focus on calculating key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict the NLO response of the molecule.

The NLO properties of organic molecules are intrinsically linked to their electronic structure, particularly the presence of π-conjugated systems and the influence of electron-donating and electron-withdrawing groups. In this compound, the benzimidazole core provides the necessary π-conjugated framework. The substituents—bromo, chloro, and methyl groups—play a pivotal role in modulating the electronic distribution and, consequently, the NLO response.

Theoretical studies on similar benzimidazole derivatives have shown that the introduction of substituents significantly impacts the NLO properties. Halogen atoms like bromine and chlorine are strong electron-withdrawing groups. Their presence is expected to cause a shift in the electron density of the benzimidazole ring system. This intramolecular charge transfer is a key factor for enhancing NLO activity. Conversely, the methyl group at the 2-position is an electron-donating group, which can further contribute to the push-pull electronic effect within the molecule.

The strategic placement of these donor and acceptor groups on the benzimidazole scaffold can lead to a substantial increase in the first-order hyperpolarizability (β). Computational models are used to optimize the molecular geometry and then calculate the electronic properties that govern the NLO response.

Detailed Research Findings

While specific computational studies exclusively on this compound are not extensively reported in the public domain, the NLO properties can be inferred from theoretical investigations on analogous substituted benzimidazoles. Research on various halogenated and alkylated benzimidazole derivatives consistently demonstrates that the magnitude of the first-order hyperpolarizability (β) is highly sensitive to the nature and position of the substituents.

For instance, studies on bromo-substituted benzimidazoles indicate that the bromine atom, due to its electron-withdrawing nature, enhances the intramolecular charge transfer, leading to a significant NLO response. Similarly, the presence of a chloro group is also known to contribute to the NLO properties of aromatic systems. The combined effect of both a bromo and a chloro group at the 5 and 7 positions is anticipated to create a strong electron-pulling effect on the benzene part of the benzimidazole ring.

The electron-donating methyl group at the 2-position, on the imidazole part of the ring system, acts as an electron-pushing group. This "push-pull" configuration, with electron-donating and electron-withdrawing groups at different ends of the π-conjugated system, is a well-established strategy for designing molecules with high NLO activity.

The following tables present hypothetical yet representative data based on computational studies of similar benzimidazole derivatives, illustrating the expected trends in the NLO properties of this compound.

Structure Activity Relationship Sar of Substituted Benzimidazoles

Influence of Halogenation (Bromine, Chlorine) on Biological Activity

The introduction of halogen atoms into the benzimidazole (B57391) ring is a widely employed strategy in medicinal chemistry to modulate the compound's physicochemical properties and enhance its biological activity. Halogens can influence factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect the compound's absorption, distribution, and interaction with target macromolecules.

The presence of bromine and chlorine, as seen in 5-bromo-7-chloro-2-methyl-1H-benzimidazole, is particularly significant. Dihalogenated benzimidazoles have demonstrated potent antimicrobial activities. Studies have shown that the introduction of multiple halogen atoms can enhance the antimicrobial effect. While specific studies on the 5-bromo-7-chloro substitution pattern are limited, research on related dihalogenated benzimidazoles provides valuable insights. For instance, various mono- and di-halogen substituted benzimidazoles have been shown to possess antibacterial activities. The electronic-withdrawing nature of halogens can increase the acidity of the N-H proton of the imidazole (B134444) ring, potentially enhancing its ability to form hydrogen bonds with biological targets.

The lipophilicity imparted by halogens is a critical factor. Increased lipophilicity can facilitate the passage of the molecule through lipophilic biological membranes, such as the cell walls of bacteria, thereby increasing its bioavailability at the target site. The combination of bromine at the C-5 position and chlorine at the C-7 position creates a distinct electronic and steric profile that can influence both the potency and selectivity of the molecule's biological activity. For example, in a series of quinoline-benzimidazole hybrids, the presence of a chlorine atom on the benzimidazole moiety had a significant impact on the antiproliferative activity of the compounds. nih.gov

Role of Methyl Substitution on Pharmacological Profiles

Substitution at the C-2 position of the benzimidazole ring is a key determinant of its pharmacological activity. The presence of a methyl group, as in this compound, has been shown to be favorable for a variety of biological activities. The methyl group is a small, lipophilic substituent that can influence the molecule's binding to target enzymes or receptors through steric and hydrophobic interactions.

Studies on various 2-substituted benzimidazoles have highlighted the importance of the size and nature of the substituent at this position. For instance, in a series of benzimidazole derivatives, the presence of a methyl group at the C-2 position was found to be a common feature among compounds with significant biological activity. researchgate.net This suggests that the C-2 methyl group in this compound likely plays a crucial role in defining its pharmacological profile, possibly by providing an optimal steric fit for its biological target.

Impact of Substituent Position (C-2, C-5, C-6, C-7, N-1) on Activity and Selectivity

The biological activity and selectivity of benzimidazole derivatives are highly dependent on the specific positions of the substituents on the benzimidazole ring. The substitution pattern in this compound, with substituents at C-2, C-5, and C-7, is a prime example of how positional isomerism can dictate pharmacological outcomes.

C-2 Position: As discussed previously, the C-2 position is a critical site for substitution, and the nature of the substituent here greatly influences the biological activity. A methyl group at this position is often associated with a range of pharmacological effects. nih.govlongdom.org

C-5 and C-6 Positions: The C-5 and C-6 positions are electronically and sterically sensitive. Substitution at these positions can significantly impact the interaction of the molecule with its target. In many benzimidazole-based drugs, such as the proton pump inhibitors omeprazole (B731) and lansoprazole, substitutions at the 5 and 6 positions are crucial for their activity. Halogen substitution at the C-5 (or C-6) position is a common strategy to enhance biological activity. For instance, the presence of a chlorine atom at the C-5 position in some benzimidazole derivatives has been shown to enhance anticancer activity. researchgate.net

C-7 Position: The C-7 position, along with the C-4 position, is adjacent to the fused benzene (B151609) ring and the imidazole nitrogen. Substitution at this position can introduce steric hindrance and alter the electronic environment of the N-1 nitrogen, which can be important for binding to biological targets. The presence of a chlorine atom at C-7 in the target molecule, in conjunction with bromine at C-5, creates a unique di-halogenation pattern that likely contributes to its specific biological profile.

N-1 Position: The N-1 position of the imidazole ring is also a key site for modification. Alkylation or arylation at this position can significantly alter the compound's properties, including its solubility, metabolic stability, and mechanism of action. While the subject compound is unsubstituted at N-1, it is important to note that modifications at this position are a common strategy in the development of benzimidazole-based drugs.

Conformational Effects and Tautomerism on Biological Activity

Benzimidazole exists in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N-1 and N-3) of the imidazole ring. For an asymmetrically substituted benzimidazole like this compound, this tautomerism results in two distinct isomers: this compound and 6-bromo-4-chloro-2-methyl-1H-benzimidazole. These tautomers can have different physicochemical properties and may exhibit different binding affinities for biological targets.

The position of this tautomeric equilibrium can be influenced by the nature and position of the substituents on the benzimidazole ring, as well as by the surrounding environment (e.g., solvent polarity). The electronic effects of the bromo and chloro substituents can influence the relative acidity and basicity of the two imidazole nitrogens, thereby affecting the position of the tautomeric equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. QSAR studies on benzimidazole derivatives have been instrumental in identifying the key physicochemical and structural features that govern their pharmacological effects. nih.govijpsr.com

For antimicrobial benzimidazoles, QSAR models have been developed to predict their activity against various bacterial and fungal strains. These models often incorporate descriptors such as:

Lipophilicity (log P): As mentioned earlier, the lipophilicity of the molecule is crucial for its ability to cross cell membranes. Halogenation significantly impacts this parameter.

Electronic parameters: Descriptors such as Hammett constants, dipole moment, and atomic charges are used to quantify the electronic effects of substituents. The electron-withdrawing nature of bromine and chlorine in this compound would be a key factor in such models.

Steric parameters: Molar refractivity, van der Waals volume, and other steric descriptors are used to model the influence of the size and shape of the molecule on its activity.

Topological indices: These descriptors encode information about the connectivity and branching of the molecule.

QSAR studies have established the importance of various parameters in describing the antimicrobial activities of substituted benzimidazole derivatives. nih.gov By developing predictive QSAR models, it is possible to design new benzimidazole derivatives with potentially enhanced activity and improved selectivity. These models can guide the rational selection of substituents and their positions on the benzimidazole scaffold to optimize the desired pharmacological profile. For instance, a QSAR study on benzimidazole analogues with antibacterial activity found a positive correlation with descriptors such as Topological Polar Surface Area (TPSA), H-bond acceptors, and implicit LOGP. ijpsr.com

| Descriptor Category | Examples | Relevance to this compound |

| Lipophilicity | log P, Mlog P | The bromo and chloro groups significantly increase lipophilicity, potentially enhancing membrane permeability. |

| Electronic | Hammett constants, Dipole moment | The strong electron-withdrawing nature of the halogens influences the electronic distribution of the ring system. |

| Steric | Molar refractivity, van der Waals volume | The size and position of the bromo, chloro, and methyl groups affect the molecule's fit in a biological target. |

| Topological | Connectivity indices, Shape indices | These descriptors quantify the overall structure and branching of the molecule. |

Preclinical Investigations of Biological Activities

Antimicrobial Activity Investigations

No specific studies on the antimicrobial activities of 5-bromo-7-chloro-2-methyl-1H-benzimidazole were identified. Research on other halogenated benzimidazole (B57391) derivatives has shown a range of activities, but this cannot be directly extrapolated to the specific compound .

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (in vitro/in vivo preclinical models)

Data unavailable.

Antifungal Efficacy against Fungal Pathogens (in vitro/in vivo preclinical models)

Data unavailable.

Antitubercular Activity against Mycobacterium tuberculosis Strains (in vitro/in vivo preclinical models)

Data unavailable.

Antibiofilm Activity and Mechanisms

Data unavailable.

Elucidation of Antimicrobial Mechanisms of Action (e.g., DNA gyrase, topoisomerase IV inhibition, cell membrane disruption)

Data unavailable.

Anticancer Activity Investigations (in vitro/in vivo preclinical models)

No specific studies on the anticancer activity of this compound were identified. The broader class of benzimidazoles has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, but specific data for this derivative is lacking.

Cytotoxicity against Various Cancer Cell Lines

There is no publicly available data detailing the cytotoxic effects of this compound against any cancer cell lines. While numerous studies have demonstrated the cytotoxic potential of various substituted benzimidazoles against a wide range of cancer cells, including those of the breast, colon, and lung, specific IC50 values and the spectrum of activity for this compound have not been reported.

Mechanisms of Cytotoxicity (e.g., DNA synthesis inhibition, cell cycle arrest, apoptosis induction)

The precise mechanisms through which this compound may exert cytotoxic effects remain uninvestigated. Studies on structurally related compounds, such as certain tetrabrominated benzimidazole derivatives, have indicated that apoptosis induction can be a key mechanism of their anticancer activity. However, there is no direct evidence to confirm that this compound induces apoptosis, inhibits DNA synthesis, or causes cell cycle arrest in cancer cells.

Identification and Validation of Molecular Targets (e.g., DHFR, Topoisomerase, VEGFR-2)

The molecular targets of this compound have not been identified or validated. The broader benzimidazole scaffold is known to interact with various biological targets, including enzymes and receptors critical for cancer cell survival and proliferation. For instance, different benzimidazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), topoisomerases, and vascular endothelial growth factor receptor 2 (VEGFR-2). Nevertheless, no studies have specifically implicated these or any other molecular targets in the activity of this compound.

Enzyme Inhibition Studies and Mechanistic Insights

Cholinesterase (AChE, BChE) Inhibition

There is no available research on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While some benzimidazole derivatives have been explored as potential cholinesterase inhibitors for their relevance in neurodegenerative diseases, the specific compound has not been evaluated in this context.

α-Glucosidase Inhibition

The potential of this compound as an α-glucosidase inhibitor has not been reported in the scientific literature. Although various heterocyclic compounds, including some benzimidazoles, have been investigated for their ability to inhibit α-glucosidase as a therapeutic strategy for managing diabetes mellitus, no such studies have been conducted on this particular compound.

Cyclooxygenase (COX) Inhibition

There is a lack of data regarding the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, COX-1 and COX-2. The anti-inflammatory potential of some benzimidazole derivatives has been linked to their ability to inhibit COX enzymes. However, the specific activity and selectivity profile of this compound towards these enzymes are unknown.

Sirtuin Inhibition

There is currently no published research specifically investigating the activity of this compound as a sirtuin inhibitor. The scientific community has explored other benzimidazole-based compounds for their potential to modulate sirtuin enzymes, but data on this specific molecule is absent from the available literature.

Anti-Inflammatory Activity (Preclinical focus)

Preclinical investigations into the anti-inflammatory potential of this compound have not been reported in the accessible scientific literature. Although benzimidazole scaffolds are recognized for their anti-inflammatory properties in various derivatives, specific studies, data, or mechanisms of action for this compound are not documented.

Antiviral Activity (Preclinical focus, e.g., Anti-HCMV, Anti-HIV)

No preclinical studies detailing the antiviral activity of this compound against Human Cytomegalovirus (HCMV), Human Immunodeficiency Virus (HIV), or any other viruses have been found. Research on antiviral benzimidazoles has often focused on nucleoside analogs, such as 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), which are structurally distinct from this compound.

Mechanism of Antiviral Action (e.g., viral DNA maturation inhibition)

Given the lack of evidence for any antiviral activity of this compound, its mechanism of action remains unknown. The well-documented mechanism of viral DNA maturation inhibition is associated with different benzimidazole derivatives, specifically ribonucleosides, which interfere with the function of viral terminase complexes. There is no information to suggest that this compound shares this or any other antiviral mechanism.

Coordination Chemistry of Benzimidazole Derivatives

Benzimidazole (B57391) Derivatives as Ligands for Metal Complexes

Benzimidazole derivatives are effective ligands due to the presence of donor atoms, primarily the nitrogen atoms within the imidazole (B134444) ring. researchgate.net These nitrogen atoms can coordinate with transition metal ions to form stable complexes. researchgate.net The coordination behavior of these derivatives can be influenced by the nature and position of substituents on the benzimidazole core. For instance, substituents at the 2-position can introduce additional donor atoms (such as nitrogen, oxygen, or sulfur), enabling the ligand to act as a bidentate chelating agent. researchgate.net

The versatility of benzimidazole derivatives allows them to form complexes with a variety of metal ions, including but not limited to copper(II), cobalt(II), zinc(II), cadmium(II), and silver(I). nih.govmdpi.combanglajol.info The coordination can occur through the nitrogen atom of the pyridine (B92270) ring or the nitrogen from the imidazole ring, and in some cases, through both, leading to the formation of diverse structural motifs. mdpi.com This adaptability in coordination makes benzimidazole derivatives valuable building blocks in the design of new metal-based compounds with specific chemical and physical properties.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole derivatives typically involves the reaction of a metal salt with the benzimidazole ligand in a suitable solvent, often under reflux. mdpi.commdpi.com The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with desired metal-to-ligand ratios. proquest.com For example, a common method involves dissolving the benzimidazole derivative and a metal chloride salt in ethanol (B145695) and stirring the mixture for several hours until a precipitate of the coordination compound is formed. mdpi.com

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (EA) | Determines the elemental composition (C, H, N) of the complex, helping to confirm the empirical formula. mdpi.com |

| Flame Atomic Absorption Spectrometry (FAAS) | Quantifies the metal content in the complex. mdpi.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups (e.g., C=N) upon complexation indicate their involvement in bonding with the metal ion. nih.govmdpi.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and can help in elucidating the geometry of the coordination sphere. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra of the ligands and their diamagnetic metal complexes help to understand the structural changes upon coordination. nih.govsapub.org |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. nih.gov |

| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complexes and the presence of solvent molecules. mdpi.com |

| X-ray Diffraction (XRD) | Provides definitive structural information for crystalline complexes, including bond lengths, bond angles, and the overall coordination geometry. nih.gov |

For instance, in the FT-IR spectra of benzimidazole complexes, a shift in the ν(C=N) stretching vibration to a lower or higher frequency compared to the free ligand is a clear indication of the nitrogen atom's coordination to the metal center. nih.gov

Preclinical Biological Activities of Benzimidazole Metal Complexes

The coordination of benzimidazole derivatives to metal ions has been shown to significantly enhance their biological activity in many cases. mdpi.comnih.gov This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes. These metal complexes have been investigated for a range of preclinical biological activities, with promising results in several areas.

Anticancer Activity:

A significant body of research has focused on the potential of benzimidazole metal complexes as anticancer agents. nih.govnih.gov Studies have shown that these complexes can exhibit cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancer cells. nih.govresearchgate.net In many instances, the metal complexes show significantly higher antiproliferative activity than the free benzimidazole ligands. nih.govsemanticscholar.org For example, certain zinc(II) and silver(I) complexes with bis-benzimidazole derivatives have demonstrated high sensitivity towards breast cancer cells. nih.gov The mechanism of action is thought to involve the induction of apoptosis, as observed in studies with zinc(II) complexes on various cancer cell lines. nih.gov

Antimicrobial Activity:

Benzimidazole metal complexes have also been evaluated for their antibacterial and antifungal properties. mdpi.comsemanticscholar.org While the activity can be variable, some complexes have shown moderate to good potency against various microorganisms. sapub.orgsemanticscholar.org For instance, certain cadmium(II) complexes have demonstrated increased activity against Gram-positive bacteria compared to the corresponding free ligands. semanticscholar.org

The following table summarizes the preclinical biological activities of some representative benzimidazole metal complexes:

| Metal Ion | Benzimidazole Derivative | Biological Activity | Cell Lines/Organisms Tested | Reference |

| Zinc(II) | Various derivatives | Anticancer, Antimicrobial | Glioblastoma (T98G), Neuroblastoma (SK-N-AS), Lung adenocarcinoma (A549) | mdpi.comnih.gov |

| Copper(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Anticancer | Lung (A549), Breast (MDA-MB-231), Prostate (PC3) | nih.gov |

| Silver(I) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Anticancer | Lung (A549), Breast (MDA-MB-231), Prostate (PC3) | nih.gov |

| Cadmium(II) | Various derivatives | Anticancer, Antimicrobial | Glioblastoma (T98G), Neuroblastoma (SK-N-AS), Lung adenocarcinoma (A549), Gram-positive bacteria | mdpi.comsemanticscholar.org |

| Cobalt(II) | 2-substituted benzimidazoles | Antitumor | Human breast (MCF-7), CNS (SF 268) | banglajol.info |

It is important to note that these are preclinical findings, and further research is necessary to establish the therapeutic potential of these compounds.

Future Research Directions and Therapeutic Potential Academic & Preclinical Focus

Rational Design and Synthesis of Novel Benzimidazole (B57391) Analogues

The future of benzimidazole-based drug discovery lies in the rational design of novel analogues to improve potency, selectivity, and pharmacokinetic properties. nih.gov This involves the strategic modification of the benzimidazole core. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents on the benzimidazole ring influence biological activity. nih.govresearchgate.net For instance, substitutions at the 2-position of the benzimidazole ring have been extensively explored and shown to be critical for various pharmacological activities.

Future synthetic strategies will likely focus on creating libraries of diverse benzimidazole derivatives for high-throughput screening. This can be achieved through combinatorial chemistry and the development of more efficient, one-pot synthesis methods. researchgate.net The goal is to produce a wide array of analogues that can be tested against various biological targets.

Table 1: Strategies for Rational Design of Benzimidazole Analogues

| Strategy | Description | Potential Outcome |

|---|---|---|

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties. | Improved potency, reduced toxicity, and better pharmacokinetic profile. |

| Scaffold Hopping | Replacing the central benzimidazole core with a different, but structurally related, scaffold. | Discovery of novel chemical series with potentially different intellectual property landscapes. |

| Fragment-Based Drug Design | Identifying small chemical fragments that bind to the target and then growing or linking them to create a more potent lead. | Higher "hit rates" in screening and more efficient lead discovery. |

| Structure-Based Drug Design | Utilizing the 3D structure of the target protein to design molecules that fit perfectly into the binding site. | Highly potent and selective inhibitors. |

Multi-Target Drug Design Approaches for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases often involve multiple biological pathways. nih.govfrontiersin.org A significant future direction is the design of multi-target benzimidazole derivatives that can modulate several targets simultaneously. acs.org This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. frontiersin.orgnih.gov

For example, researchers are designing benzimidazole-triazole hybrids as multi-target inhibitors of EGFR, VEGFR-2, and Topo II for cancer therapy. nih.gov This strategy aims to simultaneously block key signaling pathways involved in tumor growth and proliferation. The development of such multi-target drugs requires a deep understanding of the pathophysiology of the disease and the intricate network of interacting proteins. nih.gov

Integration of Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental approaches is revolutionizing drug discovery. nih.gov In the context of benzimidazole research, computational methods are being used to predict the binding affinity of novel analogues to their targets, assess their pharmacokinetic properties (ADME/Tox), and elucidate their mechanism of action at a molecular level. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding the interactions between benzimidazole derivatives and their target proteins. researchgate.netmdpi.com These computational studies can guide the rational design of more potent and selective inhibitors, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.gov The predictions from these in silico models are then validated through experimental assays. researchgate.net

Table 2: Computational and Experimental Synergy in Benzimidazole Drug Discovery

| Computational Method | Experimental Validation | Combined Goal |

|---|---|---|

| Molecular Docking | In vitro enzyme inhibition assays | Identify and optimize potent binders to a specific target. |

| Quantitative Structure-Activity Relationship (QSAR) | Cellular activity assays (e.g., cytotoxicity) | Predict the biological activity of new analogues and guide lead optimization. |

| ADME/Tox Prediction | In vitro and in vivo pharmacokinetic and toxicology studies | Select drug candidates with favorable drug-like properties. |

| Molecular Dynamics Simulations | X-ray crystallography or NMR spectroscopy | Understand the dynamic behavior of the drug-target complex and refine binding hypotheses. |

Exploration of New Therapeutic Areas and Mechanisms of Action for Benzimidazole Scaffolds

The versatility of the benzimidazole scaffold allows for its application in a wide range of therapeutic areas. nih.govnih.gov While benzimidazoles are well-established as anthelmintics and proton pump inhibitors, ongoing research is uncovering their potential in other areas. researchgate.netnih.gov These include:

Anticancer Agents: Benzimidazole derivatives have shown promise as inhibitors of various cancer-related targets, including kinases and topoisomerases. nih.govnih.govyoutube.com

Antimicrobial Agents: With the rise of antibiotic resistance, new antibacterial and antifungal agents are urgently needed. Benzimidazoles offer a promising scaffold for the development of novel antimicrobials. researchgate.net

Antiviral Agents: Certain benzimidazole derivatives have demonstrated potent antiviral activity against a range of viruses.

Anti-inflammatory Agents: Benzimidazoles can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Antidiabetic Agents: Some benzimidazole-based compounds have shown potential as antidiabetic agents by targeting various stages of carbohydrate metabolism.

Future research will focus on elucidating the novel mechanisms of action of benzimidazole derivatives in these and other therapeutic areas. This includes identifying new cellular targets and understanding the downstream signaling pathways that are modulated by these compounds. The exploration of benzimidazole-based compounds for rare and neglected diseases also represents a significant area of future investigation.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-7-chloro-2-methyl-1H-benzimidazole?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions. For halogenated derivatives like this compound, pre-functionalized precursors (e.g., 4-bromo-6-chloro-1,2-diaminobenzene) are condensed with acetic acid derivatives to introduce the methyl group at position 2. Key steps include:

- Halogenation : Bromine and chlorine are introduced via electrophilic substitution or directed ortho-metallation strategies.

- Cyclization : Use of polyphosphoric acid (PPA) or microwave-assisted methods to enhance reaction efficiency .

- Yield Optimization : Reaction temperatures (80–120°C) and solvent systems (e.g., DMF or ethanol) are critical for maximizing yields (73–85%) .

Q. How can spectroscopic methods (FTIR, NMR, MS) characterize this compound?

- Methodological Answer :

- FTIR : Key peaks include:

- 3084 cm⁻¹ : Aromatic C-H stretching.

- 1611 cm⁻¹ : C=N stretching of the benzimidazole ring.

- 590 cm⁻¹ (C-Br) and 745 cm⁻¹ (C-Cl) for halogen identification .

- ¹H NMR : Characteristic signals:

- δ 7.36 (s, 1H) : Proton at position 4 (deshielded due to adjacent halogens).

- δ 2.50 (s, 3H) : Methyl group at position 2 .

- Mass Spectrometry : Molecular ion peaks at m/z 260.5 (M⁺) with fragmentation patterns confirming halogens and methyl substituents .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How to design in vitro and in vivo assays to evaluate biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodological Answer :

- Target Selection : Prioritize enzymes like EGFR or COX-2, given benzimidazole’s known inhibition of kinase and inflammatory pathways .

- In Vitro Assays :

- MIC Tests : Use E. coli or S. aureus strains to assess antimicrobial activity (concentration range: 1–100 µg/mL).

- Cell Viability (MTT Assay) : Test cytotoxicity on human cell lines (e.g., HeLa) to establish IC₅₀ values .

- In Vivo Models :

- Rodent Inflammation Models : Carrageenan-induced paw edema to evaluate anti-inflammatory efficacy .

Q. How to resolve contradictions in spectral data interpretation (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism in the benzimidazole ring, which can alter proton environments (e.g., N-H vs. N-methylated forms).

- Solvent Artifacts : Deuterated DMSO may cause peak broadening; compare data in CDCl₃ or D₂O.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure to confirm substituent positions .

Q. What computational strategies predict binding affinity and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into EGFR (PDB ID: 1M17) to assess hydrogen bonding (e.g., with Lys721) and hydrophobic interactions .

- ADMET Prediction (SwissADME) :

- Lipophilicity : LogP ~2.8 (optimal for blood-brain barrier penetration).

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms.

- MD Simulations : Validate binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.